molecular formula C9H10BrN B13915210 (E)-N-(2-bromobenzylidene)ethanamine

(E)-N-(2-bromobenzylidene)ethanamine

Cat. No.: B13915210
M. Wt: 212.09 g/mol
InChI Key: SPIFJULPYCFTKD-UHFFFAOYSA-N
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Description

(E)-N-(2-bromobenzylidene)ethanamine is a Schiff base characterized by its central azomethine (-C=N-) functional group, a feature common to numerous compounds with demonstrated biological and synthetic utility . This imine structure makes it a versatile intermediate in organic synthesis and medicinal chemistry research. It serves as a key precursor for the development of more complex nitrogen-containing molecules, including heterocycles and pseudo-peptidic compounds . The presence of both a bromine atom and an imine group in its molecular framework allows it to participate in various metal coordination chemistries, suggesting potential applications in developing ligands for catalysis or materials science . In a research context, structurally related imines and enamides have been investigated for a range of pharmacological activities, such as serving as protective agents against toxins and viruses with intracellular modes of action . Furthermore, compounds containing enamide motifs, similar to the one found in (E)-N-(2-bromobenzylidene)ethanamine, are of significant interest in the design of novel pseudo-peptides and have shown selective cytotoxicity in anticancer studies, highlighting the value of this chemical scaffold in probing biological pathways and drug discovery . Its primary value to researchers lies in its utility as a building block for chemical synthesis and as a model compound for studying the structure-activity relationships of imines in various scientific fields.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

1-(2-bromophenyl)-N-ethylmethanimine

InChI

InChI=1S/C9H10BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-7H,2H2,1H3

InChI Key

SPIFJULPYCFTKD-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Direct Condensation in Organic Solvent (Toluene)

A well-documented method involves refluxing 2-bromobenzaldehyde with ethanamine in dry toluene under Dean-Stark conditions to continuously remove water and drive the reaction to completion.

  • Procedure:

    • Dissolve 2-bromobenzaldehyde (e.g., 2.5 ml, 13.15 mmol) in dry toluene (45 ml).
    • Add aqueous ethanamine solution (70%, 0.81 ml, 14.4 mmol).
    • Reflux the mixture under a Dean-Stark trap for 4 hours to remove water azeotropically.
    • Evaporate the solvent under reduced pressure to yield the crude imine as an orange oil.
    • Purify by column chromatography on silica gel using hexane-ethyl acetate mixtures.
    • Recrystallize from hexane if needed for solid product.
  • Yield and Characterization:

    • Yield: Approximately 79%.
    • Purity confirmed by ^1H-NMR, ^13C-NMR, and mass spectrometry.
    • Characteristic NMR signals include imine proton at δ ~8.70 ppm and aromatic protons between δ 7.34–8.05 ppm.

This method is straightforward, scalable, and widely used in organic synthesis laboratories.

Alternative Solvent and Conditions

While toluene is preferred for azeotropic removal of water, other solvents such as ethanol or methanol can be used, but may require longer reaction times or additional drying agents. The reaction temperature typically ranges from reflux temperature of the solvent used (e.g., 110°C for toluene) to ambient temperature with extended reaction periods.

Use of Catalysts or Additives

No strong acid or base catalysts are generally required for this condensation, as the reaction proceeds efficiently due to the electrophilic nature of the aldehyde and nucleophilicity of the amine. However, drying agents or molecular sieves can be used to enhance water removal and drive equilibrium toward imine formation.

Purification Techniques

  • Column Chromatography: Silica gel chromatography using hexane/ethyl acetate solvent systems effectively separates the product from unreacted starting materials and side products.
  • Recrystallization: Recrystallization from non-polar solvents like hexane improves purity and yields crystalline material.
  • Extraction and Washing: After reaction, aqueous acidic washes (e.g., 10% HCl) remove excess amine, followed by washing with brine and drying over sodium sulfate.

Characterization Data Summary

Characterization Method Key Data for (E)-N-(2-bromobenzylidene)ethanamine
^1H-NMR (300 MHz, CDCl3) δ 1.36 (triplet, 3H, CH3), 3.74 (quartet, 2H, CH2), 7.34–8.05 (multiplets, aromatic H), 8.70 (singlet, 1H, imine H)
^13C-NMR (300 MHz, CDCl3) δ 16.1 (CH3), 55.8 (CH2), 124.7–134.2 (aromatic carbons), 159.4 (C=N)
Mass Spectrometry (CI) m/z 212 (M+H, 79Br), 214 (M+H, 81Br)
IR (NaCl) Characteristic imine C=N stretch around 1620–1650 cm^-1

Comparative Table of Preparation Parameters

Parameter Method Using Toluene Reflux (Dean-Stark)
Starting Materials 2-bromobenzaldehyde, ethanamine
Solvent Dry toluene
Molar Ratio ~1:1.1 (aldehyde:amine)
Reaction Temperature Reflux (~110°C)
Reaction Time 4 hours
Water Removal Dean-Stark trap (azeotropic)
Purification Column chromatography, recrystallization
Yield ~79%
Product State Orange oil or crystalline solid

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-bromobenzylidene)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of the corresponding amine and alcohol.

    Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Corresponding amines and alcohols.

    Substitution: Products with substituted functional groups on the benzene ring.

Scientific Research Applications

(E)-N-(2-bromobenzylidene)ethanamine can be used in various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-bromobenzylidene)ethanamine would depend on its specific application. In general, Schiff bases can interact with various molecular targets, including enzymes and receptors, through mechanisms such as covalent bonding or coordination with metal ions. The presence of the bromine atom may enhance its reactivity and binding affinity.

Comparison with Similar Compounds

Schiff Base Derivatives with Halogen Substitutions

Schiff bases sharing the bromobenzylidene core but differing in aromatic amine substituents exhibit distinct physical and pharmacological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Yield (%) Key Substituents Application/Notes References
(E)-N-(2-Bromobenzylidene)ethanamine C₉H₁₀BrN 212.10 Orange oil 79 2-bromobenzylidene, ethanamine Synthesis intermediate
(E)-N-(2-Bromobenzylidene)-2-chloro-4-methylaniline (SB-5) C₁₄H₁₁BrClN 316.60 Yellowish solid 78 2-bromo, 2-chloro-4-methyl aniline Antiamnesic agent study (method 3.3.1)

Key Differences:

  • Physical State: SB-5 is a solid (M.P. 89–96°C), while (E)-N-(2-bromobenzylidene)ethanamine is an oil, likely due to SB-5’s bulkier aromatic substituents enhancing crystallinity.
  • Biological Activity: SB-5 is studied for memory impairment treatment, whereas the parent compound is primarily a synthetic intermediate .

NBOMe Derivatives (Phenethylamine Analogs)

NBOMe derivatives are psychoactive compounds with structural similarities, differing in halogen and methoxy substitutions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes References
25B-NBOMe C₁₇H₂₀BrNO₃ 374.25 4-bromo-2,5-dimethoxyphenyl, 2-methoxybenzyl Controlled psychoactive substance
25I-NBOMe C₁₇H₂₀INO₃ 413.25 4-iodo-2,5-dimethoxyphenyl, 2-methoxybenzyl Controlled psychoactive substance
25C-NBOMe C₁₇H₂₀ClNO₃ 329.80 4-chloro-2,5-dimethoxyphenyl, 2-methoxybenzyl Controlled psychoactive substance

Key Differences:

  • Substituent Effects: Halogens (Br, I, Cl) and methoxy groups on the phenyl ring modulate receptor binding affinity and potency. For example, 25I-NBOMe (iodo) exhibits higher lipophilicity than 25B-NBOMe (bromo) .
  • Legal Status: These compounds are internationally controlled under psychotropic substance schedules .

Benzyl vs. Benzylidene Derivatives

Compounds with benzyl instead of benzylidene groups exhibit reduced conjugation and altered stability:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application/Notes References
N-Benzyl-2-(4-bromophenyl)ethanamine C₁₅H₁₆BrN 290.20 Benzyl group, secondary amine Synthetic intermediate
(E)-N-(2-Bromobenzylidene)ethanamine C₉H₁₀BrN 212.10 Benzylidene group, imine bond Borane complex precursor

Key Differences:

  • Stability: The imine bond in benzylidene derivatives is prone to hydrolysis, whereas benzyl-substituted amines are more stable.
  • Reactivity: Benzylidene derivatives are used in condensation reactions, while benzyl amines participate in alkylation or amidation .

Halogen Positioning and Chain Modifications

Variations in halogen placement and amine chain structure significantly impact properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application/Notes References
2-Bromo-N-(2-bromoethyl)ethanamine C₄H₈Br₂N 247.93 Bromine on ethanamine chain Alkylating agent
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine C₈H₈BrF₂N 244.06 Bromo/fluoro on aromatic ring Pharmaceutical intermediate

Key Differences:

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